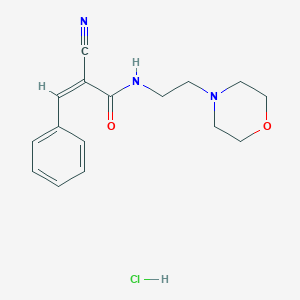
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-Cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential as a protein kinase inhibitor. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20ClN3O2, with a molecular weight of 321.81 g/mol. The compound features a cyano group and a morpholine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O2 |
| Molecular Weight | 321.81 g/mol |
| Purity | ≥ 95% |
The primary mechanism of action for this compound involves the inhibition of specific protein kinases that are crucial in various signaling pathways associated with cell growth and proliferation. This inhibition can lead to altered cellular responses, including apoptosis in cancer cells, making it a candidate for anticancer therapies.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases. For instance, in biochemical assays, the compound has shown effective inhibition rates measured by IC50 values, indicating its potential as a therapeutic agent in conditions where kinase activity is dysregulated, such as cancer.
Case Study: Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines revealed significant cytotoxic effects. The compound was tested on breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 | 15.5 | Inhibition of cell proliferation |
| A549 | 12.3 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Safety and Toxicity Profile
Toxicity assessments are crucial for determining the safety of this compound. Preliminary studies have shown that at concentrations up to 100 µM, the compound exhibits low cytotoxicity in normal human cell lines (e.g., HEK293), indicating a favorable safety profile for further development .
Future Directions
The ongoing research into this compound aims to elucidate its full therapeutic potential. Future studies will focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
- Mechanistic Studies : Further exploring the pathways affected by this compound to identify additional therapeutic applications beyond oncology.
特性
IUPAC Name |
(Z)-2-cyano-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2.ClH/c17-13-15(12-14-4-2-1-3-5-14)16(20)18-6-7-19-8-10-21-11-9-19;/h1-5,12H,6-11H2,(H,18,20);1H/b15-12-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMQZIXNEORWIP-OBBOLZQKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=CC=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C\C2=CC=CC=C2)/C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














